molecular formula C17H15N3O3S B6519420 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896010-71-2

2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6519420
CAS No.: 896010-71-2
M. Wt: 341.4 g/mol
InChI Key: NYZZRPSXEZTCGT-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with methoxy groups at the 2 and 3 positions, and a thiazole ring attached to a pyridine moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors .

Mode of Action

It is known that similar compounds can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes.

Biochemical Pathways

Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple pathways.

Pharmacokinetics

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have potent antimicrobial effects.

Action Environment

Similar compounds have been found to be non-toxic to human cells , suggesting that they may have favorable safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(pyridin-3-yl)-1,3-thiazol-2-amine under basic conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and thiazole groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dimethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-7-3-6-12(15(14)23-2)16(21)20-17-19-13(10-24-17)11-5-4-8-18-9-11/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZZRPSXEZTCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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